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molecular formula C7H6BrNO3 B1342546 (2-Bromo-5-nitrophenyl)methanol CAS No. 332883-48-4

(2-Bromo-5-nitrophenyl)methanol

Cat. No. B1342546
M. Wt: 232.03 g/mol
InChI Key: RICWXZLVFWSRDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07807690B2

Procedure details

To a mixture of (2-bromo-5-nitrophenyl)methanol (6.32 g) and THF (150 mL) there were added diisopropylethylamine (5.21 mL) and methanesulfonyl chloride (2.32 mL) dropwise in that order at −10° C. under a nitrogen atmosphere. The mixture was stirred overnight at room temperature, and then ethyl acetate (400 mL) and water (200 mL) were added. The mixture was sufficiently shaken, and then the organic layer was separated oft washed with water (200 mL) and saturated aqueous sodium chloride (200 mL) in that order, and dried over anhydrous magnesium sulfate. The mixture was filtered to obtain a filtrate and the solvent in the filtrate was distilled off under reduced pressure to obtain the target compound (7.35 g) as a brown solid, which was used without purification as starting material for the following reaction (1c).
Quantity
6.32 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
5.21 mL
Type
reactant
Reaction Step Two
Quantity
2.32 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[CH2:11]O.C1COCC1.C(N(C(C)C)CC)(C)C.CS([Cl:31])(=O)=O>O.C(OCC)(=O)C>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[CH2:11][Cl:31]

Inputs

Step One
Name
Quantity
6.32 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)[N+](=O)[O-])CO
Name
Quantity
150 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
5.21 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
2.32 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
O
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was sufficiently shaken
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
oft washed with water (200 mL) and saturated aqueous sodium chloride (200 mL) in that order
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
to obtain a filtrate
DISTILLATION
Type
DISTILLATION
Details
the solvent in the filtrate was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)[N+](=O)[O-])CCl
Measurements
Type Value Analysis
AMOUNT: MASS 7.35 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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